REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][C:6]=1[O:14][CH3:15])[C:2]#[CH:3].S(Cl)([Cl:18])=O>CN(C=O)C.C1(C)C=CC=CC=1>[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:18])=[O:10])=[CH:7][C:6]=1[O:14][CH3:15])[C:2]#[CH:3]
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
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C(C#C)OC1=C(C=C(C(=O)O)C=C1)OC
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the mixture obtained
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
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Details
|
under reflux for 3 hours
|
Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
Then, the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The solid obtained
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Type
|
WASH
|
Details
|
was washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC1=C(C=C(C(=O)Cl)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |